![molecular formula C21H27NO B143057 (2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide CAS No. 81576-47-8](/img/structure/B143057.png)
(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide, commonly known as 2-methylpropylphenyl-N-phenylethylpropanamide, is a compound of interest in scientific research. This compound has been studied for its ability to act as a synthetic intermediate in the synthesis of various drugs, as well as its potential to act as a drug itself.
Scientific Research Applications
Structural Analysis and Synthesis:
- Fentanyl, a well-known analogue of (2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide, has been characterized using NMR spectroscopy, X-ray crystallography, and theoretical calculations. These studies provide insights into the molecular structure and properties of these compounds (Jimeno et al., 2003).
- Novel halides in ATRP (Atom Transfer Radical Polymerization) polymerization have been investigated using compounds like 2-bromo-2-methyl-N-(1-phenyl-ethyl)propanamide as initiators, highlighting their potential in polymer synthesis (Soriano-Moro et al., 2014).
- The synthesis of 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide demonstrates the compound's potential in creating hybrid molecules with specific properties (Manolov et al., 2022).
Pharmacokinetics and Molecular Imaging:
- A study on the pharmacokinetics and metabolism of a selective androgen receptor modulator in rats provides insights into the molecular properties and metabolic profile of propanamide derivatives, which is crucial for developing new drugs (Wu et al., 2006).
- Carbon-11-labeled propanamide derivatives have been developed as selective androgen receptor modulator (SARM) radioligands, demonstrating their potential in prostate cancer imaging (Gao et al., 2011).
Chemical Characterization and Drug Design:
- Quantum chemical studies of anti-prostatic carcinoma drugs like bicalutamide, which is structurally similar to this compound, provide valuable information for drug design and development (Otuokere & Amaku, 2015).
- The labeling and evaluation of carbon-11-labeled quinoline-2-carboxamides, similar in structure to the propanamide derivative, suggest their potential as radioligands for visualizing peripheral benzodiazepine receptors (Matarrese et al., 2001).
properties
IUPAC Name |
(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-15(2)14-18-10-12-19(13-11-18)16(3)21(23)22-17(4)20-8-6-5-7-9-20/h5-13,15-17H,14H2,1-4H3,(H,22,23)/t16-,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNIYEIMTLMHGY-SJORKVTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)N[C@@H](C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

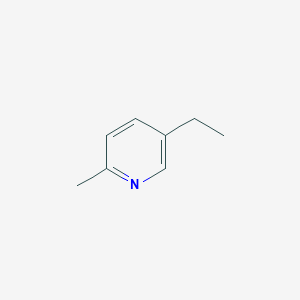
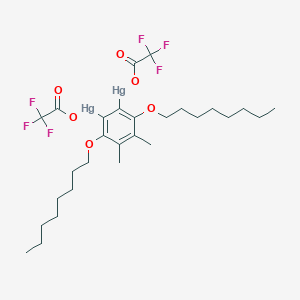


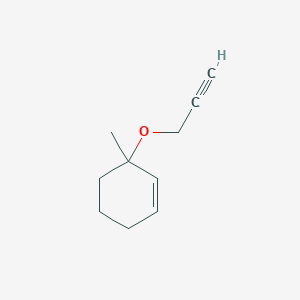
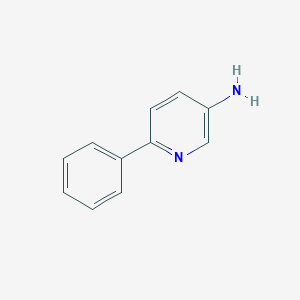
![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B142987.png)
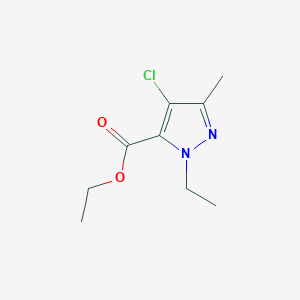



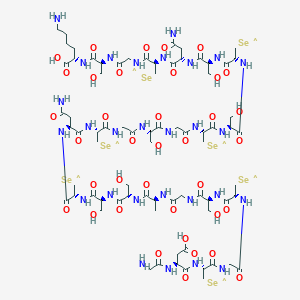
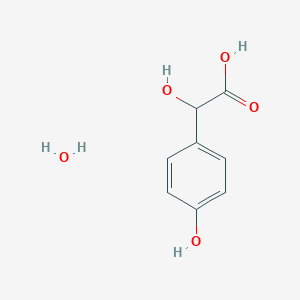
![5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B143010.png)